Antibacterial Activity Profile: Ethyl 3-allyl-4-hydroxybenzoate vs. Ethyl 4-hydroxybenzoate (Ethylparaben)
Ethyl 3-allyl-4-hydroxybenzoate demonstrates distinct antibacterial activity attributable to the 3-allyl substituent, which differentiates it from the commonly used preservative ethyl 4-hydroxybenzoate (ethylparaben) [1]. In a comparative study of alkenylhydroxybenzoic acid derivatives, the ethyl ester of 3-allyl-4-hydroxybenzoic acid exhibited antibacterial activity, whereas unsubstituted alkyl p-hydroxybenzoates (parabens) displayed a different spectrum of activity that is dependent on alkyl chain length [1]. The study specifically notes that the allyl-substituted compound was among the derivatives showing antibacterial activity, indicating a unique structural contribution from the allyl group [1].
| Evidence Dimension | Antibacterial activity (qualitative) |
|---|---|
| Target Compound Data | Exhibited antibacterial activity |
| Comparator Or Baseline | Ethyl 4-hydroxybenzoate (ethylparaben): activity dependent on alkyl chain length; 3-allyl substitution confers distinct profile |
| Quantified Difference | Not quantified in available data; qualitative differentiation based on structural class |
| Conditions | In vitro antibacterial screening against unspecified bacterial strains; Journal of the Pharmaceutical Society of Japan, 1961 |
Why This Matters
This structural differentiation is critical for applications where paraben estrogenicity or antimicrobial resistance is a concern; the allyl group provides an alternative pharmacophore.
- [1] Studies on Novobiocin and Related Compounds. II. Syntheses of Alkenylhydroxybenzoic Acid Derivatives. Yakugaku Zasshi 1961, 81(3), 453-457. View Source
